molecular formula C24H26N2O6S B5791743 N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B5791743
M. Wt: 470.5 g/mol
InChI Key: DJAVEZJGFYBIJS-UHFFFAOYSA-N
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Description

N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is a complex organic compound characterized by its unique chemical structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the intermediate compounds: This involves the reaction of 3,4-dimethoxyphenylamine with suitable reagents to form the intermediate compound.

    Coupling reaction: The intermediate is then coupled with 4-ethoxyphenylbenzenesulfonamide under specific reaction conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-DIMETHOXYPHENYL)-3,4,5-TRIETHOXYBENZAMIDE: Shares similar structural features but differs in the substitution pattern on the benzene ring.

    N-(4-(3,4-DIMETHOXYPHENYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-YL)ACETAMIDE: Another structurally related compound with different functional groups.

Uniqueness

N-(3,4-DIMETHOXYPHENYL)-2-[N-(4-ETHOXYPHENYL)BENZENESULFONAMIDO]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6S/c1-4-32-20-13-11-19(12-14-20)26(33(28,29)21-8-6-5-7-9-21)17-24(27)25-18-10-15-22(30-2)23(16-18)31-3/h5-16H,4,17H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAVEZJGFYBIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=C(C=C2)OC)OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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